molecular formula C12H10INO B11993820 (4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine

(4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine

Cat. No.: B11993820
M. Wt: 311.12 g/mol
InChI Key: ZIJHUTLPEXVRLA-UHFFFAOYSA-N
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Description

(4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine is an organic compound with the molecular formula C12H10INO. This compound features a phenyl group substituted with an iodine atom at the 4-position and a furan ring substituted with a methyl group at the 5-position, connected via a methylene bridge to an amine group. It is a unique compound due to its combination of aromatic and heterocyclic structures, which can impart interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine typically involves the condensation of 4-iodoaniline with 5-methylfurfural. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The iodine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives, such as aldehydes or carboxylic acids.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodo-phenyl)-(5-nitro-furan-2-ylmethylene)-amine
  • (3,4-Dichloro-phenyl)-(5-iodo-furan-2-ylmethylene)-amine
  • (5-Methyl-furan-2-ylmethylene)-(4-p-tolyl-piperazin-1-yl)-amine

Uniqueness

(4-Iodo-phenyl)-(5-methyl-furan-2-ylmethylene)-amine is unique due to its specific combination of a phenyl ring with an iodine substituent and a furan ring with a methyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

N-(4-iodophenyl)-1-(5-methylfuran-2-yl)methanimine

InChI

InChI=1S/C12H10INO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-8H,1H3

InChI Key

ZIJHUTLPEXVRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)I

Origin of Product

United States

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